PEG12 Chain Length and Aqueous Solubility
N3-PEG12-Hydrazide, with 12 ethylene glycol repeating units, occupies an intermediate position in the azide-PEG-hydrazide linker family that optimizes solubility while maintaining manageable molecular dimensions. Comparative analysis across PEG chain lengths demonstrates that PEG12-containing linkers exhibit aqueous solubility substantially higher than short-chain PEG4 variants while avoiding the excessive molecular weight and potential clearance issues associated with PEG24 constructs . The PEG12 spacer provides sufficient hydrophilic character to solubilize hydrophobic drug payloads and protein conjugates in aqueous buffers without requiring organic co-solvents [1]. This solubility profile represents a class-level inference from established PEG structure-property relationships where each ethylene glycol unit incrementally increases hydrophilicity through hydrogen bonding with water molecules .
| Evidence Dimension | Aqueous solubility and linker suitability |
|---|---|
| Target Compound Data | PEG12 chain (12 ethylene glycol units, MW 657.75 g/mol) - suitable for aqueous bioconjugation without co-solvent |
| Comparator Or Baseline | PEG4 chain (4 ethylene glycol units, MW ~305 g/mol) - reduced water solubility, more compact structure; PEG24 chain (24 ethylene glycol units, MW >1000 g/mol) - higher solubility but increased hydrodynamic radius |
| Quantified Difference | PEG12 provides ~3× the ethylene glycol content of PEG4, significantly enhancing aqueous solubility while maintaining molecular weight below 700 Da; relative to PEG24, PEG12 offers reduced bulk (~45% shorter chain length) while preserving adequate hydrophilicity |
| Conditions | Class-level inference derived from established PEG structure-property relationships; applicable to aqueous buffer systems (pH 5.0–7.4) typical of bioconjugation workflows |
Why This Matters
Procurement of N3-PEG12-Hydrazide ensures adequate aqueous solubility for standard bioconjugation protocols without the excess molecular bulk of longer PEG chains that may interfere with target binding or alter pharmacokinetic profiles.
- [1] AxisPharm. Azido-PEG12-Hydrazide Product Page. August 15, 2025. View Source
